![molecular formula C17H16ClNO3S B12623914 2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one CAS No. 921611-06-5](/img/structure/B12623914.png)
2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxybenzylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization with thioglycolic acid to form the thiazolidinone ring. The reaction conditions often include refluxing the reaction mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with the thiazolidinone ring intact.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. Research has indicated its ability to inhibit the growth of certain bacterial and fungal strains.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent.
Industry: It can be used as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways.
類似化合物との比較
Similar Compounds
2-(4-Chlorophenyl)thiazolidin-4-one: Lacks the 4-methoxyphenyl group, which may result in different chemical and biological properties.
3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one:
2-(4-Methoxyphenyl)-3-phenyl-1,3-thiazolidin-4-one: Features a phenyl group instead of the 4-chlorophenyl group, which may influence its biological activity.
Uniqueness
2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one is unique due to the presence of both 4-chlorophenyl and 4-methoxyphenyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and bioactivity, making it a valuable compound for research and development in various fields.
特性
CAS番号 |
921611-06-5 |
|---|---|
分子式 |
C17H16ClNO3S |
分子量 |
349.8 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H16ClNO3S/c1-21-15-8-2-12(3-9-15)10-22-19-16(20)11-23-17(19)13-4-6-14(18)7-5-13/h2-9,17H,10-11H2,1H3 |
InChIキー |
HVCRJNNBBJXFPY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CON2C(SCC2=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


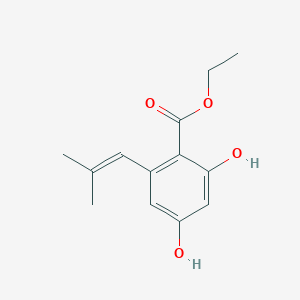
![3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}imidazolidine-2,4-dione](/img/structure/B12623835.png)
![1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene](/img/structure/B12623838.png)
![2-(Cyclopenta[b]pyran-2-yl)ethan-1-amine](/img/structure/B12623847.png)
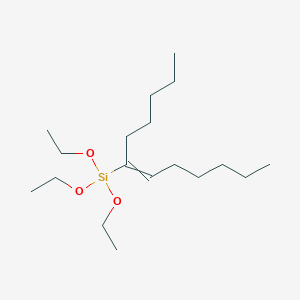

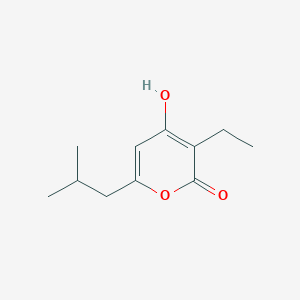
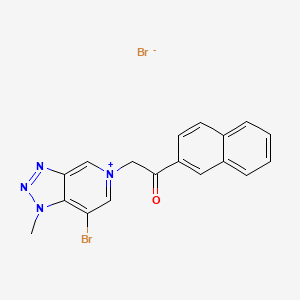
![3-[(2S,3S)-3-Azido-1-(4-chlorophenyl)butan-2-yl]benzonitrile](/img/structure/B12623866.png)
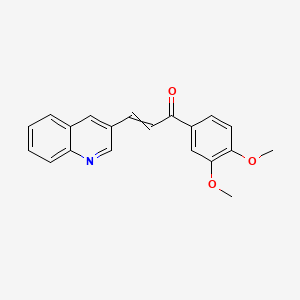
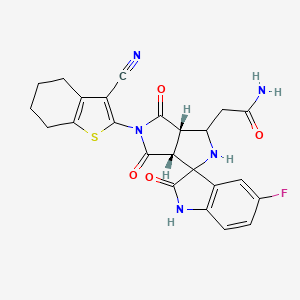
![2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl benzoate](/img/structure/B12623886.png)


